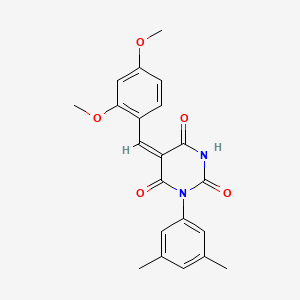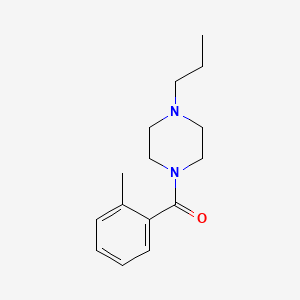
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a pyrazoline derivative that has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic activities, it has been shown to have antioxidant properties. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent anti-inflammatory and analgesic activities. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in vivo. Another area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Synthesemethoden
Several methods have been developed for the synthesis of 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the most common methods involves the reaction of 2-phenylacetic acid with thionyl chloride to form 2-phenylacetyl chloride. This is then reacted with hydrazine hydrate to form 2-phenylhydrazine. The final step involves the reaction of 2-phenylhydrazine with 3,5-dimethyl-4-hydroxy-1-(2-phenylethanethioyl)pyrazole in the presence of acetic acid to form 3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(2-phenylethanethioyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)-2-phenylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-10-9-13(2,16)15(14-10)12(17)8-11-6-4-3-5-7-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGDPPHVYVTNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)

